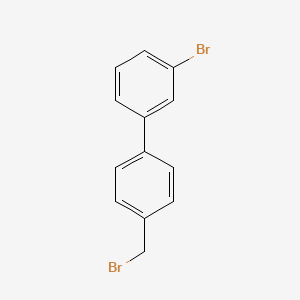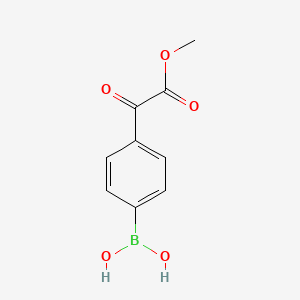
2-Acetylindolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylindolin-3-one is a heterocyclic compound that belongs to the indolinone family. This compound is characterized by an indole ring system with an acetyl group at the second position and a ketone group at the third position. Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Organocatalytic Conjugate Addition: One of the methods for synthesizing 2-acetylindolin-3-one involves the organocatalytic conjugate addition of 1-acetylindolin-3-one to enones.
Three-Component Reaction: Another method involves a three-component reaction of an anhydride compound, sodium cyanide, and aniline derivatives using acetic anhydride as an organic catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Acetylindolin-3-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can occur at the acetyl group or the indole ring.
Common Reagents and Conditions
Palladium-Catalyzed Arylation: This method involves the direct C(sp3)–H arylation of indole-3-ones with aryl halides using palladium as a catalyst.
Organocatalyzed Asymmetric Michael Addition: This reaction involves the addition of 1-acetylindolin-3-ones to unsaturated α-ketoesters, resulting in chiral indolin-3-ones with two adjacent tertiary stereogenic centers.
Major Products Formed
The major products formed from these reactions include various substituted indolin-3-ones, which can be further utilized in the synthesis of complex molecules.
Applications De Recherche Scientifique
2-Acetylindolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-acetylindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
2-Acetylindolin-3-one can be compared with other similar compounds, such as:
2-Substituted Indolin-3-ones: These compounds have similar structures but different substituents at the second position.
C2-Tetrasubstituted Indolin-3-ones: These compounds have additional substituents at the second position, leading to unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-acetyl-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,9,11H,1H3 |
Clé InChI |
CAEVCAMDZHRUNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


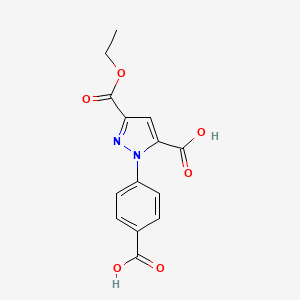

![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
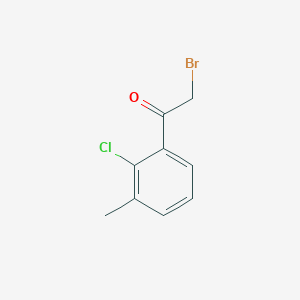
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
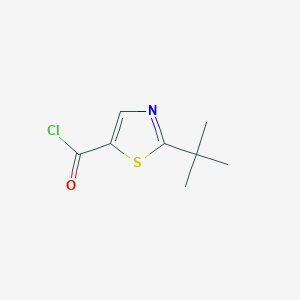
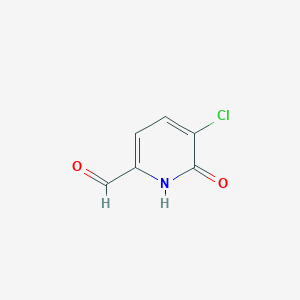
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
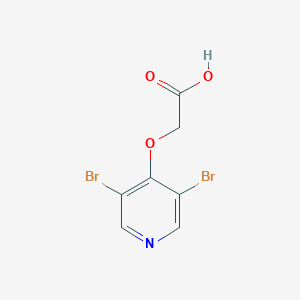
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
